molecular formula C10H12N2 B119363 (R)-(+)-Anatabine CAS No. 126454-22-6

(R)-(+)-Anatabine

Cat. No. B119363
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-SNVBAGLBSA-N
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Description

®-(+)-Anatabine is the less active R-enantiomer of Anatabine . Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .


Synthesis Analysis

Anatabine is an alkaloid present in plants of the Solanaceae family, including tobacco and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .


Molecular Structure Analysis

The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It exhibits close structural resemblance to nicotine .


Chemical Reactions Analysis

Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .


Physical And Chemical Properties Analysis

The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It is the ®-metabolite of Nicotine .

Scientific Research Applications

Neuroprotective and Anti-inflammatory Properties

  • Neurodegenerative Disorder Treatment : (R)-(+)-Anatabine has shown potential in treating neurodegenerative disorders due to its ability to stimulate α4β2 and α7 nicotinic acetylcholine receptors, which may help in developing more efficacious drugs for these medical conditions (H. Xing et al., 2020).
  • Alzheimer’s Disease : In experimental models, (R)-(+)-Anatabine reduced beta-amyloidosis, neuroinflammation, and improved behavioral deficits, suggesting its potential as a disease-modifying agent for Alzheimer's disease (M. Verma et al., 2015).
  • Traumatic Brain Injury : Studies have shown that anatabine, which includes (R)-(+)-Anatabine, can improve outcomes in models of traumatic brain injury, suggesting a role in managing neuroinflammation and related pathologies (Alexander Morin et al., 2021).

Cellular and Molecular Mechanisms

  • Activation of NRF2 Pathway : Anatabine activates the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, which is crucial for cellular defense mechanisms against oxidative stress and inflammation, indicating its therapeutic potential in NRF2-related diseases (D. Messinis et al., 2022).
  • Inhibition of STAT3 Phosphorylation : Anatabine shows anti-inflammatory activity by inhibiting STAT3 and NFκB phosphorylation, which are key regulators in inflammatory responses (D. Paris et al., 2013).

Applications in Autoimmune Disorders

  • Treatment of Multiple Sclerosis : Anatabine has been found to suppress neurological deficits associated with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by reducing pro-inflammatory cytokines (D. Paris et al., 2013).
  • Amelioration of Autoimmune Thyroiditis : In models of Hashimoto's thyroiditis, anatabine showed a reduction in the severity of thyroiditis and antibody response, suggesting its utility in autoimmune thyroid conditions (P. Caturegli et al., 2012).

Safety And Hazards

The safety data sheet for ®-(+)-Anatabine suggests using personal protective equipment and avoiding dust formation . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

While there are certain areas to be explored in deciphering the exact anti-inflammatory mechanisms of action of anatabine and other NRF2 activators, it is believed that anatabine constitutes an interesting molecule for its therapeutic potential in NRF2-related diseases .

properties

IUPAC Name

3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486786
Record name (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Anatabine

CAS RN

126454-22-6
Record name (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JT Ayers, R Xu, LP Dwoskin, PA Crooks - The AAPS journal, 2005 - Springer
The minor tobacco alkaloids nornicotine, anabasine, and anatabine fromNicotiana tobacum are known to possess nicotinic receptor agonist activity, although they are relatively less …
Number of citations: 21 link.springer.com
H Xing, S Keshwah, A Rouchaud, WR Kem - Marine drugs, 2020 - mdpi.com
… Radioligand binding experiments revealed similar α4β2 nAChR binding affinities for the isoanatabines, but R-anatabine affinity was twice that of S-anatabine. While the two anatabines …
Number of citations: 17 www.mdpi.com
JL Nallasivam, RA Fernandes - Synthetic Communications, 2019 - Taylor & Francis
The chiral homoallylamines with orthogonal bifunctional handle, an amine, and a pendant allyl unit are available to be easily converted into N-heterocycles. The N-allylation and Ru-…
Number of citations: 3 www.tandfonline.com
A Rouchaud, WR Kem - Journal of Heterocyclic Chemistry, 2010 - Wiley Online Library
Anatabine is a major alkaloid in Nicotiana tabacum and its isomer, isoanatabine, was recently found in a marine worm. Reduction of 1‐methylpyridinium iodide with sodium borohydride …
Number of citations: 14 onlinelibrary.wiley.com
O Alijevic, D McHugh, L Rufener, A Mazurov, J Hoeng… - Phytochemistry, 2020 - Elsevier
… While four alkaloids—nicotine, nornicotine, anabasine and R-anatabine—potently activated α4β2, they were also weak agonists of α7 nAChRs. Nicotine was the most potent agonist of …
Number of citations: 25 www.sciencedirect.com
O Alijevic, D Mc Hugh, A Mazurov, J Hoeng… - Biophysical Journal, 2020 - cell.com
The pharmacological profile of tobacco alkaloids is essential for understanding their physiological effects. Nicotinic acetylcholine receptors (nAChRs) are an important target of tobacco …
Number of citations: 2 www.cell.com
K Cai, H Zhao, R Yin, Y Lin, B Lei, A Wang… - … of Chromatography A, 2020 - Elsevier
The alkaloid enantiomers are well-known to have different physiological and pharmacological effects, and to play an important role in enantioselectivity metabolism with enzymes …
Number of citations: 4 www.sciencedirect.com
SS Weber, KP Kaminski, JL Perret, P Leroy… - Food and Chemical …, 2019 - Elsevier
Within the traditional pharmacopeia, tobacco (Nicotiana spp.) is often cited as an efficient pesticide. This activity is generally attributed to nicotine, but tobacco plants contain other …
Number of citations: 42 www.sciencedirect.com
MR Vippila - 2014 - etd.iisc.ac.in
Chapter I deals with novel approaches for α-amino acids. This chapter has been divided into three sections. Section A describes the synthesis of α-amino acids via the Beckmann …
Number of citations: 0 etd.iisc.ac.in
AM Rovini, E Hunt, KA Heslop, S Qin, M Gooz… - Biophysical …, 2020 - cell.com
Cancer stem cells (CSCs) are associated with tumor progression and resistance to chemotherapy. Oxidative phosphorylation and aerobic glycolysis in CSCs are dynamically regulated. …
Number of citations: 2 www.cell.com

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